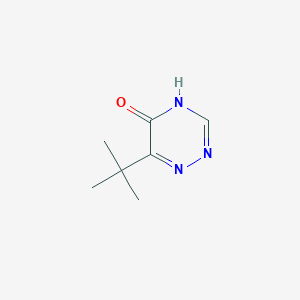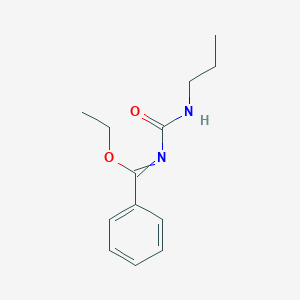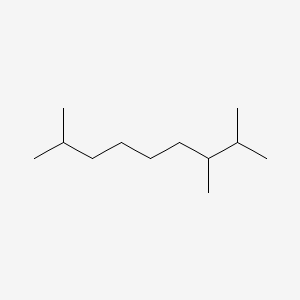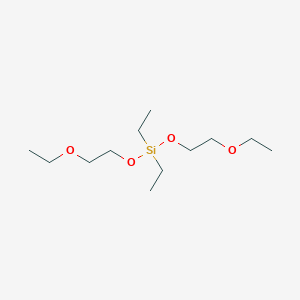
2,2,2-Trifluoroethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a trifluoroethyl group, a methyl group, and a phenyl group attached to the oxazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate typically involves the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired ester is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate: This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties.
2,2,2-Trifluoroethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Similar structure but with an amide group instead of an ester.
2,2,2-Trifluoroethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
The presence of the trifluoroethyl group in this compound makes it unique compared to other oxazole derivatives. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific research applications.
Properties
CAS No. |
61728-31-2 |
|---|---|
Molecular Formula |
C13H10F3NO3 |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-8-10(12(18)19-7-13(14,15)16)11(17-20-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
FNEXLACXAXQSKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azabicyclo[4.1.0]heptane, 1-(3-butenyl)-](/img/structure/B14560406.png)
![N,N'-(Ethane-1,2-diyl)bis[N-(3-ethoxypropyl)undec-10-enamide]](/img/structure/B14560414.png)


![2-[(Pyridin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14560422.png)




![N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14560467.png)
![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)-](/img/structure/B14560473.png)



